molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Cat. No.: B2476230
CAS No.: 111009-36-0
M. Wt: 192.214
InChI Key: ISPYUPRPMZCHSH-QPJJXVBHSA-N
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Description

Nomenclature and Chemical Identity within the Phenylprop-2-en-1-yloxyacetic Acid Framework

The systematic name for this compound, 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, is derived following IUPAC nomenclature rules. The name delineates its structure: an acetic acid backbone is substituted at the C2 position with a (3-phenylprop-2-en-1-yl)oxy group. This substituent, commonly derived from cinnamyl alcohol, is composed of a three-carbon propene chain with a phenyl group at the third carbon, linked to the acetic acid via an oxygen atom, forming an ether. The framework is thus defined by the cinnamyl ether of glycolic acid.

The chemical identity of this compound is established by its specific molecular formula and CAS Registry Number, which serve as unique identifiers in chemical literature and databases.

Chemical Identity of this compound
Systematic (IUPAC) NameThis compound
CAS Registry Number70467-00-4 nist.gov
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight208.21 g/mol
Synonyms(Cinnamyloxy)acetic acid, 2-[(3-phenyl-2-propenyl)oxy]acetic acid

Significance of the Cinnamyl Ether and Carboxylic Acid Motifs in Organic and Medicinal Chemistry

The structure of this compound contains two key functional motifs: a cinnamyl ether and a carboxylic acid. Each of these imparts specific properties and is of considerable importance in chemistry.

The carboxylic acid group is one of the most prevalent functional groups in organic chemistry. wikipedia.org Its acidity and ability to form hydrogen bonds make it a crucial component in a vast array of natural and synthetic compounds, including amino acids and pharmaceuticals. wikipedia.org In medicinal chemistry, the carboxylic acid moiety is often vital for a molecule's interaction with biological targets, such as enzymes and receptors. However, its ionizable nature can also present challenges for drug development, potentially leading to poor membrane permeability and rapid metabolism. ontosight.ai

The cinnamyl ether motif is characterized by the cinnamyl group (3-phenyl-2-propenyl) linked via an ether bond. Cinnamyl alcohol and its derivatives are naturally occurring compounds found in sources like cinnamon leaves and Balsam of Peru. nih.gov The cinnamyl structure is a recognized scaffold in medicinal chemistry, with various derivatives being explored for a range of biological activities. wikipedia.orgnist.gov The ether linkage itself is a common feature in drug design, often used to connect different molecular fragments and influence properties like lipophilicity and metabolic stability. wikipedia.orgnist.gov

Overview of Analogous Structures and Their Relevance in Contemporary Research

The structural framework of this compound is related to several classes of compounds that are the subject of ongoing research. These analogues often share either the phenylacetic acid core or the cinnamyl substructure.

Phenylacetic Acid Derivatives: This is a broad and highly significant class of compounds. Phenylacetic acid itself is a naturally occurring plant auxin and a catabolite of phenylalanine in humans. nist.gov Its derivatives form the basis for numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). Researchers continue to synthesize and investigate novel phenylacetic acid derivatives for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

Cinnamic Acid and its Derivatives: Cinnamic acid (3-phenylacrylic acid) and its analogues are another important class of naturally derived compounds. ontosight.ai Due to the presence of a phenyl ring, a carboxylic acid function, and an α,β-unsaturated system, these molecules offer multiple sites for chemical modification. ontosight.ai This versatility has led to extensive research into cinnamic acid derivatives for potential use as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ainist.gov

The study of these analogous structures provides valuable context for understanding the potential chemical and biological properties of this compound. Research on these related compounds helps to build a broader understanding of how the interplay between aromatic rings, ether linkages, and carboxylic acid groups influences molecular behavior.

Analogous Structures and Research Relevance
Structural Class Relevance in Research
Phenylacetic Acid DerivativesCore component of many pharmaceuticals, including NSAIDs (e.g., Diclofenac). Investigated for anti-inflammatory, analgesic, and antipyretic activities.
Cinnamic Acid DerivativesNatural products with diverse biological activities. ontosight.ai Studied extensively for potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainist.gov
Cinnamyl Alcohol DerivativesUsed as building blocks in organic synthesis and investigated for anti-inflammatory effects. nih.govwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYUPRPMZCHSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into the Biological Activities of 2 3 Phenylprop 2 En 1 Yl Oxy Acetic Acid Analogues

Anti-inflammatory and Antioxidant Activity Studies.

Analogues of 2-[(3-phenylprop-2-en-1-yl)oxy]acetic acid, particularly those sharing the core cinnamic acid structure, have been the subject of significant research for their anti-inflammatory and antioxidant properties. These investigations reveal a class of compounds with the potential to modulate key pathological pathways.

In Vitro Anti-inflammatory Mechanism Elucidation.

The anti-inflammatory mechanisms of related compounds have been explored through various in vitro models. A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, structurally inspired by the COX-2 selective inhibitor celecoxib, has been evaluated for its anti-inflammatory effects. mdpi.comresearchgate.net In a carrageenan-induced paw edema model in rats, this compound demonstrated potent anti-inflammatory activity, particularly after repeated administration. mdpi.comresearchgate.netscilit.com After 14 days of treatment, all tested doses significantly inhibited paw edema. mdpi.comscilit.com

Mechanistic studies suggest that these effects are linked to the modulation of inflammatory mediators. For instance, repeated treatment with the aforementioned pyrrole derivative significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comresearchgate.netscilit.com Concurrently, a marked elevation of the anti-inflammatory cytokine TGF-β1 was observed, suggesting a potential immunomodulatory mechanism that selectively alters cytokine profiles. mdpi.comresearchgate.netscilit.com

Other related structures have been shown to inhibit key enzymes in the inflammatory cascade. The inhibitory potentials against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) have been investigated. nih.gov COX enzymes are critical for converting arachidonic acid into inflammatory prostaglandins, while 5-LOX is involved in the production of leukotrienes. nih.govmdpi.com One synthesized compound, a pivalate-based Michael product, showed significant in vitro inhibitory activity against these enzymes. nih.gov

Table 1: In Vitro Enzyme Inhibition by a Pivalate-Based Michael Product (MAK01)

Enzyme IC₅₀ (µg/mL)
COX-1 314
COX-2 130
5-LOX 105

Data sourced from in vitro assays. nih.gov

The anti-inflammatory activity of phenylpropanoids, the broader class to which cinnamic acid belongs, is well-documented. nih.gov Compounds like cinnamaldehyde (B126680) have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-κB transcriptional activity in cell lines, indicating a direct interference with cellular inflammatory signaling pathways. nih.gov

Free Radical Scavenging and Redox Modulation Studies.

Oxidative stress is a key factor in the progression of numerous diseases. nih.govmdpi.com Analogues of this compound, specifically derivatives of cinnamic acid, are recognized for their antioxidant capabilities and their ability to scavenge free radicals. eurekaselect.com

The antioxidant properties of a series of cinnamic acid derivatives have been evaluated using methods such as the inhibition of lipid peroxidation in rat hepatic microsomes and interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.govmdpi.com Many of these compounds demonstrated considerable radical scavenging and antioxidant effects. nih.govmdpi.com For example, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid showed an antioxidant capacity similar to Trolox, a well-known antioxidant standard. nih.govmdpi.com

Studies comparing different cinnamic acid derivatives have provided insights into structure-activity relationships. In one study, ethyl cinnamate (B1238496) exhibited moderate antioxidant activity (IC₅₀ of 0.64 μg/mL in a DPPH assay), which was higher than that of cinnamic acid itself (IC₅₀ of 1.2 μg/mL). researchgate.net This enhanced activity is attributed to the greater lipophilicity of the ester, allowing for better penetration of lipid membranes to reach active sites. researchgate.net

Table 2: Radical Scavenging Activity (IC₅₀) of Cinnamic Acid and its Derivatives

Compound IC₅₀ (µg/mL)
Cinnamic acid 1.2
Ethyl cinnamate 0.64
Cinnamyl alcohol 0.84
Vitamin C (Reference) 0.34

Data from DPPH assay. researchgate.net

The antioxidant mechanism often involves the donation of a hydrogen atom from a phenolic hydroxyl group to scavenge reactive oxygen species (ROS). eurekaselect.commdpi.com The degree of substitution on the aromatic ring plays a critical role. Sinapic acid derivatives, which have a higher degree of methoxylation, show superior anti-radical properties compared to other hydroxycinnamic acid esters due to the electron-donating effect of the methoxy (B1213986) groups, which stabilizes the resulting aryloxy radical. mdpi.com These compounds function as redox-active materials, capable of modulating the cellular redox state and protecting against oxidative damage caused by ROS like superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. nih.govrsc.org

Other Pharmacological Explorations of Related Structural Classes.

The therapeutic potential of structurally related compounds extends beyond anti-inflammatory and antioxidant activities, encompassing analgesic, anti-asthmatic, and antiprotozoal properties.

Analgesic Properties of Quinoline-Derived Analogues.

Quinoline (B57606) and quinazoline-based compounds have attracted significant interest for their analgesic potential. jneonatalsurg.commdpi.comresearchgate.net The analgesic activity of novel quinoline derivatives has been assessed using established animal models, such as the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. jneonatalsurg.com

In one study, a novel quinazoline (B50416) derivative demonstrated significant, dose-dependent analgesic effects. jneonatalsurg.com It markedly reduced the number of writhes in mice, an effect comparable to the standard drug indomethacin. jneonatalsurg.com The same compound also increased the pain threshold latency in the hot plate test, suggesting it acts through both central and peripheral mechanisms. jneonatalsurg.com The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes and potential modulation of opioid pathways. jneonatalsurg.com

Further research into new series of 4-anilinoquinoline-3-carboxylic acids and related esters has also been reported. nih.gov When tested for analgesic activities, some of these compounds exhibited efficacy that was higher than that of indomethacin, highlighting the potential of the quinoline scaffold in developing new pain management agents. nih.gov

Anti-Asthmatic Activity through Phosphodiesterase 4 (PDE4) Enzyme Interactions.

Phosphodiesterase 4 (PDE4) inhibitors have been a major focus in the development of novel anti-inflammatory therapies for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com PDE4 is a key enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. researchgate.net By inhibiting PDE4, these drugs increase intracellular cAMP levels, which leads to a broad anti-inflammatory effect and relaxation of airway smooth muscle. researchgate.netnih.gov

Several PDE4 inhibitors have advanced to clinical trials for asthma and COPD. mdpi.com For instance, Tanimilast (CHF6001), an inhaled PDE4 inhibitor, has shown promising anti-inflammatory properties in leukocytes from asthma patients and has been investigated in clinical trials. researchgate.net Another compound, GSK256066, demonstrated a protective effect against both early and late asthmatic responses in a randomized clinical study. mdpi.com The development of inhaled PDE4 inhibitors is a key strategy to maximize therapeutic effects in the lungs while minimizing the systemic side effects, such as nausea, that have limited the use of oral PDE4 inhibitors. nih.gov

Researchers are also exploring dual-function inhibitors, such as compounds that combine PDE4 inhibition with PDE3 inhibition (for enhanced bronchodilation) or with muscarinic M3 receptor antagonism. nih.govresearchgate.net This approach aims to achieve both anti-inflammatory and bronchodilator effects in a single molecule, potentially offering a more effective treatment for asthma. nih.gov

Antiprotozoal Potential of Betulin-Derived and Related Scaffolds.

Betulinic acid, a pentacyclic triterpene, and its derivatives have shown a wide spectrum of pharmacological properties, including antiprotozoal effects. nih.govmdpi.com This has made the betulin (B1666924) scaffold a promising starting point for the synthesis of novel agents against protozoal diseases such as leishmaniasis and trypanosomiasis. nih.govmdpi.com

Studies on betulinic acid and its simple derivatives, including betulinic acid acetate (B1210297) and betulonic acid, have evaluated their activity against various protozoa. nih.gov Research has shown that chemical modifications at specific positions on the betulinic acid molecule can significantly alter its antiprotozoal activity. nih.gov For example, modifying the C-3 position has been found to increase leishmanicidal activity. nih.gov Conversely, modifications at both the C-3 and C-28 positions can lead to a decrease in trypanocidal activity. nih.gov

Synthetic strategies have focused on creating analogues with improved potency. Amide derivatives formed at the C-28 carboxylic group and the fusion of heterocyclic rings to the C-2/C-3 positions of the lupane (B1675458) skeleton have yielded some of the most promising antileishmanial and antitrypanosomal compounds. nih.govmdpi.comresearchgate.net Betulinic acid's availability from natural sources, such as Betula species, makes it an attractive and valuable starting material for developing new antiprotozoal drugs. nih.govmdpi.com

Broad-Spectrum Biological Relevance of Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) and its derivatives represent a versatile and significant class of organic compounds, studied extensively for their wide array of biological activities. mdpi.comnih.gov As a naturally occurring compound found in various plants, fungi, and bacteria, Phenylacetic acid serves as a plant auxin and possesses notable antimicrobial properties. nih.govnih.gov The core structure of Phenylacetic acid, which features a phenyl group attached to an acetic acid moiety, has proven to be a valuable scaffold in medicinal chemistry. mdpi.comwikipedia.org This has led to the development of numerous derivatives with applications ranging from pharmaceuticals to agriculture. mdpi.comgoogle.com The biological activities of these derivatives are diverse, encompassing antimicrobial, anti-inflammatory, antiviral, and anticancer effects, as well as roles in metabolic regulation. mdpi.comnih.govnih.govgoogle.com

Antimicrobial and Fungicidal Activities

Phenylacetic acid itself has been identified as a potent antimicrobial agent. nih.gov Research has shown its effectiveness against various plant pathogens. For instance, PAA isolated from Bacillus megaterium L2 demonstrated significant antibacterial activity against Agrobacterium tumefaciens T-37, a bacterium responsible for root cancer in grapes and other fruit trees. nih.gov The mechanism of action involves disrupting the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins, inhibiting protein synthesis, and ultimately causing cell death. nih.gov

Derivatives of Phenylacetic acid have also been developed for their fungicidal properties. Certain novel Phenylacetic acid derivatives have shown excellent activity against a broad spectrum of phytopathogenic fungi, particularly those belonging to the Ascomycetes and Basidiomycetes classes. google.com

Table 1: Antimicrobial Activity of Phenylacetic Acid Derivatives
CompoundTarget OrganismObserved EffectReference
Phenylacetic acid (PAA)Agrobacterium tumefaciens T-37Inhibited growth (IC50 of 0.8038 mg/mL); damaged cell membrane integrity. nih.gov
PAA Derivatives (General)Phytopathogenic Fungi (Ascomycetes, Basidiomycetes)Broad-spectrum fungicidal activity. google.com

Anti-inflammatory, Analgesic, and Antipyretic Activities

The Phenylacetic acid scaffold is a fundamental component of many well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Medications such as ibuprofen (B1674241) and diclofenac (B195802) are derivatives of Phenylacetic acid and are widely used for their potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. mdpi.comorientjchem.org The mechanism for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. orientjchem.orgmdpi.com

Specific derivatives have been synthesized and tested for these activities. For example, compounds with a cycloalkylidene ring system attached to the phenylacetic acid core have demonstrated significant analgesic, antipyretic, and anti-inflammatory effects. google.com

Table 2: Anti-inflammatory and Related Activities of Phenylacetic Acid Derivatives
Compound Class/ExamplePrimary ActivityNoteReference
Ibuprofen, DiclofenacAnti-inflammatory, AnalgesicWidely used NSAIDs. mdpi.comorientjchem.org
4-(2-Hydroxycycloheptylidenemethyl)phenylacetic acidAnalgesic, Antipyretic, Anti-inflammatoryA patented derivative with demonstrated efficacy. google.com

Antiviral Activity

Recent research has explored the potential of Phenylacetic acid derivatives as antiviral agents. A series of hydrophobic Phenylacetic acid derivatives were synthesized and evaluated for their ability to inhibit the neuraminidase (NA) enzyme of the influenza A virus. benthamdirect.comresearchgate.net The neuraminidase enzyme is crucial for the release of new virus particles from infected cells. Several of the synthesized compounds showed potent inhibitory activity against influenza A NA, with some exhibiting selectivity for specific subtypes like H5N1 over H9N2. benthamdirect.comresearchgate.net This line of research suggests that the Phenylacetic acid structure can be a starting point for developing new lead compounds for antiviral therapies. benthamdirect.com

Anticancer and Antiproliferative Properties

The potential of Phenylacetic acid derivatives in oncology has also been an area of active investigation. The derivative 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, is reported to have anti-cancer properties. mdpi.com Other complex derivatives have been shown to possess antiproliferative and antitumor effects against various cancer types. mdpi.com For example, sodium phenylacetate (B1230308) has been found to affect the growth and differentiation of tumor cells. mdpi.com

Metabolic Regulation

Phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key regulators of glucose and lipid metabolism. nih.gov A series of these derivatives demonstrated the ability to lower glucose and triglyceride levels in vivo in insulin-resistant animal models. nih.gov This indicates their potential as therapeutic agents for metabolic disorders. Sodium phenylacetate is also used pharmaceutically to treat urea (B33335) cycle disorders by helping to reduce ammonia (B1221849) levels in the blood. wikipedia.org

Spectroscopic and Computational Characterization of 2 3 Phenylprop 2 En 1 Yl Oxy Acetic Acid and Analogues

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy levels of bonds, which are unique to the molecular structure, thus providing a "structural fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent feature would be a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The broadness of this band is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a very strong and sharp band, typically in the range of 1700-1725 cm⁻¹. The presence of an ether linkage is characterized by the C-O-C stretching vibrations, which are expected to produce strong bands in the 1070-1250 cm⁻¹ region.

The phenyl group will give rise to several characteristic bands. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations will appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can often be discerned from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. For a monosubstituted benzene ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The trans-alkene moiety (-CH=CH-) will show a C=C stretching vibration around 1650 cm⁻¹, which may be of variable intensity. The out-of-plane C-H bending (wagging) vibration for the trans-alkene is a strong and characteristic band typically observed in the 960-980 cm⁻¹ region. The vinylic C-H stretching will contribute to the absorption above 3000 cm⁻¹.

Finally, the methylene (B1212753) groups (-CH₂-) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Table 4.1.1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
3100-3000Medium-WeakC-H stretch (Aromatic and Vinylic)
2960-2850Medium-WeakC-H stretch (Aliphatic CH₂)
1725-1700Very StrongC=O stretch (Carboxylic acid)
~1650VariableC=C stretch (Alkene)
1600-1450Medium-WeakC=C stretch (Aromatic)
~1465MediumCH₂ scissoring
1250-1070StrongC-O-C stretch (Ether) and C-O stretch (Carboxylic acid)
980-960StrongC-H out-of-plane bend (trans-Alkene)
770-730 & 710-690StrongC-H out-of-plane bend (Monosubstituted Aromatic)

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, FT-Raman is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations around 1600 cm⁻¹ are expected to be strong and well-defined. nih.gov The C=C stretching of the trans-alkene group, which may be weak in the IR spectrum, is often a strong band in the Raman spectrum, appearing around 1650 cm⁻¹. nih.gov The symmetric breathing vibration of the phenyl ring, typically around 1000 cm⁻¹, is also a characteristic strong band in the Raman spectrum.

In contrast to FT-IR, the O-H and C=O stretching vibrations of the carboxylic acid group are generally weak in the FT-Raman spectrum. The C-H stretching vibrations (aromatic, vinylic, and aliphatic) will be present in the 2800-3100 cm⁻¹ region. The methylene scissoring and twisting vibrations are also observable.

Table 4.1.2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic and Vinylic)
2960-2850MediumC-H stretch (Aliphatic CH₂)
~1650StrongC=C stretch (Alkene)
~1600StrongC=C stretch (Aromatic)
~1000StrongAromatic ring breathing
1200-1150MediumC-H in-plane bend (Aromatic)
980-960MediumC-H out-of-plane bend (trans-Alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of ¹H (proton) and ¹³C (carbon-13) nuclei.

The ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The phenyl protons are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the monosubstituted pattern, they would likely present as a multiplet. The two vinylic protons of the trans-alkene will be distinct. The proton on the carbon adjacent to the phenyl group (C-3) would likely appear as a doublet of doublets around δ 6.6-6.8 ppm, coupled to the other vinylic proton and the allylic protons. The proton on the carbon adjacent to the allylic CH₂ group (C-2) would appear further downfield, also as a doublet of doublets, in the range of δ 6.2-6.4 ppm. The large coupling constant (J) between these two protons (typically 12-18 Hz) would confirm the trans stereochemistry.

The allylic protons on C-1 (the -O-CH₂-CH=CH- group) are expected to be a doublet around δ 4.2-4.4 ppm, coupled to the adjacent vinylic proton. The methylene protons of the oxyacetic acid moiety (-O-CH₂-COOH) would appear as a singlet at approximately δ 4.1-4.3 ppm, as they have no adjacent protons to couple with. Finally, the carboxylic acid proton (-COOH) would give a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

Table 4.2.1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
>10.0broad s1H-COOH
7.5-7.2m5HPhenyl-H
6.8-6.6dd1HPh-CH=CH-
6.4-6.2dd1HPh-CH=CH-
4.4-4.2d2H-O-CH₂-CH=
4.3-4.1s2H-O-CH₂-COOH

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carboxylic acid carbonyl carbon is the most deshielded and will appear at a very downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the phenyl ring are expected in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the prop-2-en-1-yl group) will be at the downfield end of this range, while the other aromatic carbons will have distinct chemical shifts.

The two vinylic carbons will also be in the δ 120-140 ppm range, often overlapping with the aromatic signals. The carbon attached to the phenyl group will be more deshielded than the other vinylic carbon. The allylic carbon (-O-CH₂-CH=) is expected around δ 70-75 ppm due to the deshielding effect of the adjacent oxygen atom. The methylene carbon of the oxyacetic acid group (-O-CH₂-COOH) will be found in a similar region, likely around δ 65-70 ppm.

Table 4.2.2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
180-170-COOH
140-125Phenyl and Vinylic carbons
75-70-O-CH₂-CH=
70-65-O-CH₂-COOH

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation pattern would be key to confirming the structure. A prominent fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage. This could lead to the formation of a cinnamyl cation (C₉H₉⁺) at m/z 117, which would be a very stable and likely abundant ion. This ion could further fragment, losing acetylene (B1199291) (C₂H₂) to give a peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.

Another important fragmentation would be the loss of the carboxymethyl group (-CH₂COOH), leading to a fragment ion at m/z 133 (M - 59). Alpha-cleavage adjacent to the ether oxygen could also occur, leading to various smaller fragments. The loss of the entire oxyacetic acid moiety (-OCH₂COOH) would result in a fragment at m/z 117.

Table 4.3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPossible Fragment Ion
192[C₁₁H₁₂O₃]⁺ (Molecular Ion)
133[C₉H₉O]⁺
117[C₉H₉]⁺ (Cinnamyl cation)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Diffraction Crystallography for Solid-State Structure Determination.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation.

Should a single-crystal X-ray diffraction analysis of this compound be performed, it would provide definitive information on its molecular conformation. This analysis would reveal the spatial arrangement of the phenylprop-2-en-1-yl group relative to the oxyacetic acid moiety. Key conformational parameters such as torsion angles would be determined, offering insight into the planarity or non-planarity of the molecule. For instance, the analysis would elucidate the orientation of the phenyl ring with respect to the alkene double bond and the conformation of the ether linkage. This data is crucial for understanding the molecule's steric and electronic properties.

Advanced Computational Chemistry Studies.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations for this compound would allow for the optimization of its molecular geometry in the gas phase, providing theoretical values for bond lengths and angles. These calculations would also yield electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential. Furthermore, DFT can be used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO).

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. An analysis of the HOMO and LUMO of this compound would provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in chemical reactions. The HOMO-LUMO energy gap is an important parameter for determining the molecule's chemical stability and electronic transitions.

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis. Please note that these values are not based on actual calculations for the specified compound.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Natural Bond Orbital (NBO) Analysis for Charge Delocalization.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This would reveal important information about hyperconjugative and conjugative interactions within the molecule, such as the interaction between the lone pairs of the ether oxygen and adjacent antibonding orbitals, or the delocalization within the phenyl ring and the conjugated system. The analysis also provides natural atomic charges, offering a more detailed description of the charge distribution than simpler methods.

A hypothetical table of NBO analysis results is presented below to demonstrate the potential output. The data is illustrative and not derived from actual computations on the target molecule.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP (O)σ* (C-C)2.5
π (C=C)π* (C=C) of Phenyl15.0
σ (C-H)σ* (C-O)1.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and biological activity.

For this compound, an MEP map would be expected to highlight several key features:

Electronegative Regions: The most negative potential, typically colored red, would be concentrated around the oxygen atoms of the carboxylic acid group and the ether linkage. These regions represent the most likely sites for electrophilic attack and for forming hydrogen bonds.

Electropositive Regions: Positive potential, usually depicted in blue, would be associated with the hydrogen atoms, particularly the acidic proton of the carboxyl group. This highlights its potential as a hydrogen bond donor.

Aromatic System: The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems, which can be involved in π-π stacking interactions.

Understanding these electrostatic characteristics is fundamental in predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules. MEP analysis has been effectively used to identify reactive sites in various organic compounds. analis.com.myrsc.org

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound This table presents a hypothetical representation of MEP data to illustrate how such findings would be displayed.

Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Color CodeImplication
Carboxylic Acid Oxygens-50 to -35Deep RedHigh propensity for electrophilic attack and hydrogen bond acceptance.
Ether Oxygen-30 to -20Red to OrangeModerate site for electrophilic interaction.
Phenyl Ring (π-system)-15 to -5YellowPotential for π-π stacking interactions.
Carboxylic Acid Hydrogen+40 to +55Deep BlueStrong hydrogen bond donor site.
Aliphatic and Vinylic Hydrogens+10 to +25Light Blue to GreenModerately electropositive regions.

Investigation of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. analis.com.my Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit notable NLO properties. The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response.

The structure of this compound contains a phenylprop-2-en-1-yl group, which includes a π-conjugated system spanning the phenyl ring and the adjacent double bond. This conjugation can lead to intramolecular charge transfer, a prerequisite for a significant NLO response. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the hyperpolarizability of molecules. jchps.comresearchgate.net

A computational study of this molecule would involve:

Calculation of Dipole Moment (μ): A non-zero dipole moment is necessary for second-order NLO effects.

Calculation of Polarizability (α): This measures the ease with which the electron cloud can be distorted by an electric field.

Calculation of First-Order Hyperpolarizability (β): This quantifies the second-order NLO response.

Studies on similar conjugated organic molecules, such as chalcone (B49325) and stilbene (B7821643) derivatives, have demonstrated that the presence of electron-donating and electron-withdrawing groups connected by a π-bridge can enhance hyperpolarizability. analis.com.myrsc.org In the title compound, the ether oxygen acts as a weak electron-donating group, and the carboxylic acid can act as an electron-withdrawing group, potentially giving rise to NLO activity.

Table 2: Hypothetical Non-Linear Optical (NLO) Properties of this compound This table is a template to show how calculated NLO data would be presented. The values are illustrative.

ParameterSymbolHypothetical Calculated ValueUnits
Dipole Momentμ3.5Debye
Mean Polarizability<α>25.8x 10-24 esu
Anisotropy of PolarizabilityΔα12.3x 10-24 esu
First-Order Hyperpolarizabilityβtot8.5x 10-30 esu

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

For a crystalline form of this compound, Hirshfeld surface analysis would provide detailed insights into its solid-state structure. Based on analyses of similar organic molecules, the following intermolecular contacts would be anticipated: nih.govresearchgate.net

O···H/H···O Contacts: These would appear as distinct "spikes" in the fingerprint plot and correspond to hydrogen bonding, likely involving the carboxylic acid group.

H···H Contacts: These typically represent the largest contribution to the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. iucr.org

C···H/H···C Contacts: These arise from interactions between carbon and hydrogen atoms and are indicative of C-H···π interactions or general van der Waals forces.

C···C Contacts: These would signify π-π stacking interactions between the phenyl rings of adjacent molecules.

This analysis is invaluable for understanding the forces that govern the crystal packing, which in turn influence physical properties such as melting point, solubility, and stability.

Table 3: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of this compound This table illustrates the typical output of a Hirshfeld surface analysis, showing the percentage contribution of different intermolecular contacts.

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H45.5%
O···H / H···O28.2%
C···H / H···C20.1%
C···C4.8%
Other1.4%

Structure Activity Relationship Sar and Molecular Modeling of Analogues

Identification of Pharmacophoric Features within the 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid Scaffold

The this compound scaffold possesses several key pharmacophoric features that are likely essential for its biological activity. These features, identified through the study of analogous compounds, include a hydrogen bond acceptor, a hydrophobic aromatic region, and a linker with specific conformational properties.

The carboxylic acid group is a primary hydrogen bond acceptor and can also act as a hydrogen bond donor. This feature is often critical for anchoring the ligand within the binding pocket of a target protein. The phenyl ring provides a significant hydrophobic region, which can engage in van der Waals and pi-pi stacking interactions with hydrophobic residues in the receptor. The prop-2-en-1-yl ether linkage, or cinnamyl group, acts as a semi-flexible linker, orienting the phenyl ring and the acetic acid moiety in a specific spatial arrangement. The double bond in this linker introduces a degree of rigidity, which can be crucial for maintaining an optimal binding conformation. researchgate.netnih.gov

Studies on cinnamyl hydroxamate histone deacetylase inhibitors have highlighted the importance of the cinnamyl linker for their antiproliferative activity. researchgate.net Similarly, research on tertiary amine derivatives of cinnamic acid as acetylcholinesterase inhibitors has indicated that the unsaturated bond and the benzene (B151609) ring in the cinnamic acid scaffold are important for inhibitory activity. nih.gov

Table 1: Key Pharmacophoric Features of the this compound Scaffold

FeatureDescriptionPotential Interactions
Hydrogen Bond Acceptor/Donor Carboxylic acid group (-COOH)Hydrogen bonding with polar residues in the active site.
Hydrophobic Aromatic Region Phenyl group (C6H5)Hydrophobic interactions, pi-pi stacking.
Linker Prop-2-en-1-yl etherPositions the pharmacophoric features; potential for hydrophobic interactions.
Unsaturated Bond C=C in the linkerContributes to the conformational rigidity of the molecule.

Computational Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, are invaluable for predicting how ligands like this compound and its analogues might bind to protein targets.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, as well as estimate the strength of the interaction, often expressed as a binding energy or docking score. For analogues of this compound, docking studies have been employed to understand their mechanism of action. For instance, docking studies of cinnamaldehyde (B126680) and its derivatives have revealed interactions with various anticancer targets. nih.gov These studies often show the phenyl ring occupying a hydrophobic pocket, while polar functional groups form hydrogen bonds with key residues at the active site.

Analysis of Specific Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces)

The specific interactions between a ligand and its target protein are crucial for its biological effect. For the this compound scaffold, the following interactions are predicted based on studies of similar molecules:

Hydrogen Bonding: The carboxylic acid group is expected to be a key player in forming hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine in a protein's active site.

Hydrophobic Interactions: The phenyl ring is likely to interact with hydrophobic residues like leucine, isoleucine, valine, and phenylalanine through van der Waals forces.

Pi-Pi Stacking: The aromatic phenyl ring can also engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on cinnamyl cinnamate (B1238496) have shown its potential to interact with various anti-cancer targets through a combination of hydrogen bonds and π-π interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found, the principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve synthesizing a library of analogues with variations in specific properties (e.g., lipophilicity, electronic effects, and steric parameters of substituents on the phenyl ring) and then correlating these properties with their measured biological activity. Such models can then be used to predict the activity of novel, unsynthesized compounds.

Rational Design Principles for Optimizing Biological Activity

Based on the understanding of SAR and molecular interactions, several rational design principles can be proposed to optimize the biological activity of the this compound scaffold:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can modulate the compound's electronic and hydrophobic properties. For example, electron-withdrawing groups could enhance interactions in some targets, while bulky hydrophobic groups might improve binding in deep hydrophobic pockets.

Alteration of the Acetic Acid Moiety: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to potentially improve binding affinity, selectivity, or pharmacokinetic properties.

Modification of the Linker: The length and flexibility of the ether linker could be altered. Shortening or lengthening the linker, or introducing conformational constraints, could lead to a more favorable binding orientation. The double bond's position and stereochemistry are also potential points for modification. researchgate.net

The rational design of novel inhibitors for various therapeutic targets often starts from a known scaffold, and through iterative cycles of design, synthesis, and biological evaluation, compounds with improved potency and selectivity can be developed. nih.gov

Concluding Perspectives and Future Research Directions

Potential of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid Analogues as Chemical Probes

Analogues of this compound, which shares structural similarities with phenylacetic acid derivatives, hold significant promise as chemical probes. Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities. For instance, certain derivatives have been investigated for their anti-cancer properties. This suggests that analogues of this compound could be designed to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

The structural framework of these compounds, featuring a phenylpropene moiety linked to an acetic acid group, provides a versatile scaffold. This scaffold can be systematically modified to explore structure-activity relationships (SAR). By introducing various functional groups at different positions on the phenyl ring or the propene chain, researchers can develop a library of analogues. These analogues can then be used to probe the binding pockets of target proteins, helping to elucidate their function and identify potential sites for therapeutic intervention. For example, chalcones, which are (E)-1,3-diphenylprop-2-en-1-one derivatives, have been studied as selective cyclooxygenase-1/-2 (COX-1/-2) inhibitors. nih.govresearchgate.net This indicates that the propenone moiety within these structures is a suitable scaffold for designing enzyme inhibitors.

Future Directions in Synthetic Innovation for Diverse Analogues

The generation of a diverse library of this compound analogues necessitates innovative and efficient synthetic strategies. Modern organic synthesis offers a plethora of methods to achieve this diversity. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly well-suited for this purpose. nih.govfrontiersin.org This reaction allows for the straightforward modification of aromatic bromides with various arylboronic acids or esters, enabling the introduction of a wide array of substituents onto the phenyl ring. nih.gov

Future synthetic efforts could focus on developing multi-step syntheses that allow for the late-stage diversification of the core scaffold. This approach would enable the rapid generation of numerous analogues from a common intermediate, accelerating the exploration of chemical space. For example, a synthetic route could be designed to first construct the core 2-(oxy)acetic acid structure and then introduce variability on the phenylpropene tail. Hydrolysis of precursor compounds under either acidic or alkaline conditions can also be a key step in obtaining the final desired acid derivatives. mdpi.com

Emerging Computational Approaches in Molecular Discovery

Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery pipeline and can be effectively applied to the study of this compound and its analogues. nih.govresearchgate.net These in-silico methods can significantly accelerate the identification and optimization of lead compounds while reducing the costs and time associated with traditional experimental screening. gsconlinepress.com

Virtual screening techniques, including molecular docking and pharmacophore modeling, can be used to screen large virtual libraries of compounds against a specific biological target. nih.govresearchgate.net For instance, if a target enzyme for these analogues is identified, molecular docking can predict the binding poses and affinities of different analogues within the enzyme's active site. nih.gov This information can guide the design of new analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of the analogues with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. Machine learning and artificial intelligence are also emerging as powerful tools that can analyze complex datasets to identify subtle structure-activity relationships and generate novel molecular structures with desired properties. gsconlinepress.com

Broadening the Scope of Biological Investigations beyond Current Findings

While the direct biological activities of this compound are not extensively documented in the provided search results, the activities of related compounds suggest several avenues for future investigation. The structural similarity to compounds with anti-inflammatory and anti-cancer properties provides a strong rationale for exploring these therapeutic areas. nih.govnih.gov

For example, studies on related phenylpropanoic acid derivatives have identified them as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.govfrontiersin.org This suggests that this compound and its analogues could also be investigated as potential anti-inflammatory agents. Biological assays to determine their inhibitory activity against mPGES-1 and other inflammatory targets, such as COX enzymes, would be a logical next step.

Furthermore, the potential anti-cancer applications of phenylacetic acid derivatives warrant investigation into the effects of these analogues on cancer cell proliferation, apoptosis, and other cancer-related pathways. mdpi.com The broad spectrum of biological activities associated with related scaffolds, such as thiazole-containing β-amino acids which have shown antimicrobial and other properties, suggests that a wide range of biological targets should be considered. researchgate.net A comprehensive screening of these compounds against a panel of disease-relevant targets could uncover novel therapeutic opportunities.

Q & A

Q. What are the optimal synthetic routes for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling 3-phenylpropenol with bromoacetic acid under basic conditions. Optimization can be achieved by:
  • Varying solvents (e.g., THF, DMF) to improve solubility of intermediates.
  • Testing catalysts (e.g., K₂CO₃, NaH) to enhance nucleophilic substitution efficiency.
  • Monitoring reaction progress via TLC or HPLC to identify optimal reaction times.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the vinyl ether moiety (δ ~6.5–7.5 ppm for aromatic protons, δ ~4.5–5.5 ppm for the oxyacetic acid group).
  • FT-IR : Identify key functional groups (C=O stretch at ~1700–1750 cm⁻¹, C-O-C stretch at ~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Assess purity (sharp melting point within 1–2°C range).

Q. What standard protocols exist for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the propenyl group.
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (refer to SDS guidelines for acetic acid derivatives) .
  • Waste Disposal : Neutralize with aqueous NaOH before disposal in designated organic waste containers.

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in single-crystal X-ray structures of this compound derivatives?

  • Methodological Answer :
  • Use SHELXL for refinement: Apply "PART" instructions to model disorder in the propenyl or phenyl groups .
  • Employ ORTEP-3 for visualization: Anisotropic displacement parameters can highlight regions of thermal motion or disorder .
  • Validate with PLATON checks: Analyze symmetry and hydrogen-bonding networks to confirm structural plausibility.

Q. What computational methods are suitable for modeling the conformational flexibility and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations (e.g., Gaussian, ORCA) : Optimize geometry at the B3LYP/6-311G(d,p) level to study rotational barriers of the propenyl-oxy linkage.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior.
  • NBO Analysis : Investigate hyperconjugative interactions between the oxyacetic acid group and the aromatic system.

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shift predictions for this compound?

  • Methodological Answer :
  • Benchmarking : Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions).
  • Solvent Effects : Account for solvent polarity in DFT calculations (e.g., PCM model for DMSO-d₆).
  • Tautomerism Analysis : Check for keto-enol equilibria in the acetic acid moiety using variable-temperature NMR.

Q. What strategies are effective in establishing structure-activity relationships (SAR) for biologically active derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing/donating substituents) or propenyl chain (e.g., elongation, branching).
  • In Vitro Assays : Test derivatives for bioactivity (e.g., enzyme inhibition, antimicrobial activity) with dose-response curves (IC₅₀/EC₅₀).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO, logP) with activity data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.